2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid
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Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group . The compound also contains a spirocyclic structure and an acetic acid moiety .
Chemical Reactions Analysis
The Fmoc group is typically removed under mildly acidic conditions during peptide synthesis. The compound might also undergo reactions typical of carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the Fmoc group and the carboxylic acid could impart polarity to the molecule .Scientific Research Applications
Synthesis of Fmoc-Amino Acids
Rao et al. (2016) introduced a new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) for the preparation of Fmoc-amino acids. The reagent reacts with amino acids to produce Fmoc-amino acids in high yields and purity, free from impurities caused by Lossen rearrangement, showcasing a significant improvement over the traditional Fmoc-OSu method due to the higher stability of Fmoc-OASUD Rao et al., 2016.
In another study, Rao et al. (2017) described the use of tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) for the preparation of N-Boc-amino acids. This reagent facilitates the introduction of the Boc group without racemization, offering a stable and more efficient alternative to traditional methods Rao et al., 2017.
Polymer Science
Pryde et al. (1962) explored the condensation polymerization of 3,9-bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane with diamines, producing novel, linear poly(amide-acetals). These polymers exhibit susceptibility to crosslinking and form insoluble, infusible solids that adhere strongly to glass, indicating potential applications in materials science Pryde et al., 1962.
Protection of Hydroxy-Groups
Gioeli and Chattopadhyaya (1982) demonstrated that the fluoren-9-ylmethoxycarbonyl (Fmoc) group could protect hydroxy-groups in the synthesis of nucleic acid fragments. This method allows for the removal of the Fmoc group under mild conditions while preserving base-labile protecting groups, highlighting its utility in the synthesis of complex organic molecules Gioeli & Chattopadhyaya, 1982.
Electrochemical Studies
Abou-Elenien et al. (1991) investigated the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, revealing insights into their electrochemical properties and potential applications in developing new electroactive materials Abou-Elenien et al., 1991.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-25(30)17-19-9-11-27(12-10-19)13-15-28(16-14-27)26(31)32-18-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,19,24H,9-18H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKKQJHSOEKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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